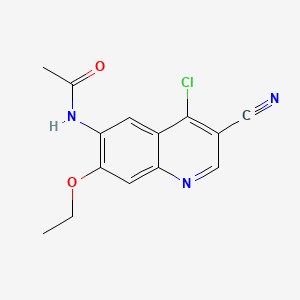

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring). Substituents are numbered according to their positions relative to the nitrogen atom in the pyridine ring. The compound features:

- A chlorine atom at position 4

- A cyano group (–CN) at position 3

- An ethoxy group (–OCH₂CH₃) at position 7

- An acetamide group (–NHCOCH₃) at position 6

Thus, the IUPAC name is N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide . The CAS Registry Number 848133-76-6 serves as a unique identifier, while other identifiers include the European Community (EC) Number 619-565-5 and DSSTox Substance ID DTXSID20463512 .

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₂ClN₃O₂ reflects the compound’s elemental composition:

- 14 carbon atoms (including the quinoline core, ethoxy, and acetamide groups)

- 12 hydrogen atoms

- 1 chlorine atom

- 3 nitrogen atoms (from the quinoline, cyano, and acetamide groups)

- 2 oxygen atoms (from the ethoxy and acetamide groups)

The molecular weight is 289.72 g/mol , calculated as follows:

$$

\text{Weight} = (14 \times 12.01) + (12 \times 1.01) + (35.45) + (3 \times 14.01) + (2 \times 16.00) = 289.72 \, \text{g/mol}

$$

Exact mass measurements confirm 289.061798 Da , with a monoisotopic mass matching theoretical values. Key physicochemical descriptors include:

- Topological Polar Surface Area (TPSA): 75.01 Ų

- LogP (octanol-water partition coefficient): 2.34, indicating moderate lipophilicity

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClN₃O₂ |

| Molecular Weight | 289.72 g/mol |

| Exact Mass | 289.061798 Da |

| TPSA | 75.01 Ų |

| LogP | 2.34 |

Crystallographic and Conformational Studies

While crystallographic data for N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide remains unreported in public databases, insights can be inferred from related quinoline derivatives. For example, maleate salts of structurally similar compounds (e.g., kinase inhibitors) exhibit defined crystalline forms characterized by X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Key XRD peaks for such analogs typically appear at 2θ angles between 6° and 30°, corresponding to planar quinoline stacking and substituent packing. Conformational analysis predicts restricted rotation due to the rigid quinoline core and steric effects from the chloro and cyano groups, favoring a planar geometry optimized for π-π interactions.

Comparative Analysis with Related Quinoline Derivatives

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide shares structural motifs with pharmacologically active quinolines. Key comparisons include:

4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile :

- Replaces the acetamide group with a nitro (–NO₂) group

- Higher molecular weight (277.66 g/mol vs. 289.72 g/mol)

- Increased polarity due to the nitro group (TPSA = 94.12 Ų vs. 75.01 Ų)

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide :

- Substitutes chlorine with a hydroxyl (–OH) group at position 4

- Reduced lipophilicity (LogP = 1.82 vs. 2.34) due to hydrophilic –OH

-

- Serve as precursors to EGFR inhibitors

- Feature additional substituents (e.g., dimethylamino groups) enhancing kinase affinity

Table 2: Structural and Property Comparison

Properties

IUPAC Name |

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXGFTCQRAQEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463512 | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-76-6 | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9EM282PCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural and Pharmaceutical Significance

With the molecular formula C₁₄H₁₂ClN₃O₂ and a molecular weight of 289.72 g/mol, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide features a substituted quinoline core modified with chloro, cyano, ethoxy, and acetamide functional groups. Its role as a precursor to neratinib underscores its importance in blocking epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways, making it indispensable in breast cancer treatment regimens.

Direct Chlorination Method: Optimization and Scalability

Reaction Mechanism and Conditions

The most widely reported synthesis involves the chlorination of N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide using phosphorus oxychloride (POCl₃) in diethylene glycol dimethyl ether. The reaction proceeds via nucleophilic substitution at the 4-position of the quinoline ring, replacing the hydroxyl group with chlorine.

Key steps :

- Reagent preparation : A mixture of N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (23 g, 0.0857 mol) and diethylene glycol dimethyl ether (400 mL) is stirred under nitrogen.

- Chlorination : POCl₃ (24 mL, 0.257 mol) is added dropwise, and the reaction is maintained at 85°C for 4–4.5 hours.

- Workup : The mixture is quenched in ice-water, precipitating the product as a yellow solid. Filtration and washing with diethylene glycol dimethyl ether yield 23 g (93.6%) of pure compound.

Critical Process Parameters

- Temperature control : Elevated temperatures (>80°C) prevent intermediate crystallization, ensuring complete conversion.

- Solvent selection : Diethylene glycol dimethyl ether stabilizes reactive intermediates and improves POCl₃ solubility.

- Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate minimizes side reactions, such as over-chlorination.

Multi-Step Synthesis from 2-Acetamido-5-Nitrophenol

Patent-Based Route (EP1663951A2)

An alternative pathway from 2-acetamido-5-nitrophenol involves seven steps, including alkylation, reduction, and cyclization:

Step 1: Alkylation to 4-Acetamido-3-ethoxynitrobenzene

2-Acetamido-5-nitrophenol is treated with ethylating agents (e.g., diethyl sulfate) in the presence of potassium carbonate, yielding 4-acetamido-3-ethoxynitrobenzene.

Step 2: Reduction to 4-Acetamido-3-ethoxyaniline

Catalytic hydrogenation (10% Pd/C, 50 psi H₂) in tetrahydrofuran reduces the nitro group to an amine with >95% conversion.

Step 3: Condensation with Ethyl (Ethoxymethylene)cyanoacetate

The aniline intermediate reacts with ethyl (ethoxymethylene)cyanoacetate under reflux to form 3-(4-acetamido-3-ethoxyanilino)-2-cyano-propenoic acid ethyl ester.

Step 4: Cyclization to 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline

Thermal cyclization at 250°C in diphenyl ether generates the quinoline core.

Step 5: Chlorination to Target Compound

The hydroxyl group at position 4 is replaced with chlorine using POCl₃ in dioxane at 100°C for 45 minutes, achieving a 65% yield.

Comparative Analysis of Synthetic Routes

The direct method outperforms the multi-step approach in yield and simplicity, though the latter provides flexibility for introducing diverse substituents during early stages.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and cyano groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown efficacy as anti-cancer and anti-inflammatory agents. Specifically, compounds derived from this structure have been evaluated for their ability to inhibit protein tyrosine kinases, particularly HER-2 and EGFR, which are critical in the progression of certain cancers.

Case Study: HER-2 Inhibition

In pharmacological tests, derivatives of this compound demonstrated significant activity against HER-2 overexpressing cell lines. For instance, one study reported that a derivative inhibited cell proliferation with an IC50 value between 2 to 5 nM in breast cancer cell lines (SK-Br-3 and BT474) . This indicates a high selectivity for oncogenic pathways.

Biological Research

Mechanisms of Action

This compound is utilized in biological research to investigate various mechanisms of action within cellular pathways. It aids researchers in identifying new therapeutic targets by studying its effects on cell signaling pathways related to cancer proliferation and resistance.

Analytical Techniques

this compound is also employed in developing analytical methods for detecting specific biomolecules. Its unique chemical properties enhance the sensitivity and specificity of assays used in biological studies .

Material Science

Development of Advanced Materials

The compound finds applications in material science for creating advanced materials with enhanced properties, such as improved electrical conductivity and stability. These materials are crucial for developing electronic and photonic devices, where performance and durability are essential .

Agrochemical Formulations

Potential in Pest Control

Research has explored the use of this compound in formulating agrochemicals aimed at pest control. Its application seeks to provide effective solutions while minimizing environmental impact .

Table 1: Pharmacological Activity of Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Example 1 | HER-2 | 3 - 5 | SK-Br-3 |

| Example 2 | HER-2 | 2 - 4 | BT474 |

| Example 3 | EGFR | 81 - 120 | A431 |

Table 2: Efficacy in Tumor Xenograft Models

| Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

|---|---|

| 10 | 21 - 33 |

| 20 | 65 |

| 40 | 97 |

| 80 | 99 |

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is primarily related to its role as an intermediate in the synthesis of neratinib. Neratinib is a tyrosine kinase inhibitor that targets the HER2 receptor, which is overexpressed in certain types of breast cancer. By inhibiting the HER2 receptor, neratinib prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS: 848133-75-5)

- Key Differences : Replaces the 4-chloro group with a hydroxyl (-OH) group.

- Impact : The hydroxyl group enhances solubility but reduces electrophilic reactivity, making it less suitable for covalent binding to kinase active sites. This compound is a precursor in neratinib synthesis, highlighting the importance of chloro substitution for irreversible inhibition .

| Property | Target Compound | 4-Hydroxy Analogue |

|---|---|---|

| Molecular Weight | 289.72 | 289.72 |

| CAS Number | 848133-76-6 | 848133-75-5 |

| Substituent at Position 4 | Cl | OH |

| Purity | >95% (HPLC) | 95% |

Benzothiazole-Based Analogues

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)

- Core Structure: Benzothiazole instead of quinoline.

- Functional Groups : Ethoxy (position 6), 4-chlorophenylacetamide side chain.

- The benzothiazole core may improve metabolic stability but reduce kinase selectivity compared to quinoline derivatives .

Quinoxaline Derivatives

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

- Core Structure: Quinoxaline (two fused pyrazine rings) with diphenyl substituents.

- Functional Groups : Thiouracil or benzimidazole moieties at position 2.

- Activity : Demonstrated antiproliferative effects via mechanisms distinct from kinase inhibition, possibly targeting nucleotide metabolism (e.g., thiouracil derivatives) .

Cyclopenta[b]thiophene Derivatives

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide (Compound 24)

- Core Structure : Cyclopenta[b]thiophene fused with a pyrimidine sulfamoyl group.

- Activity: Inhibits ATP-binding sites of tyrosine kinases (e.g., in MCF7 breast cancer cells) but with lower potency than quinoline-based EGFR inhibitors .

Biological Activity

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an anti-cancer agent. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 291.72 g/mol. The structure includes a quinoline moiety, which is known for its diverse biological activities.

Anticancer Properties

This compound has been identified as a potent inhibitor of protein tyrosine kinases (PTKs), specifically targeting the HER2 and epidermal growth factor receptor (EGFR) pathways. These pathways are crucial in the proliferation of various cancers, including breast and ovarian cancers.

The compound inhibits the autophosphorylation of HER2 and EGFR, which is essential for their activation and subsequent signaling that leads to cell proliferation. In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

Pharmacological Studies

Table 1: Inhibitory Activity of this compound

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HER2+ Breast Cancer | 0.5 | PTK Inhibition | |

| EGFR+ Tumors | 0.8 | PTK Inhibition | |

| Various Tumor Cells | 1.5 | Anti-proliferative |

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown antimicrobial activity. Studies indicate that it possesses significant effects against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Metrics

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of this compound in xenograft models of HER2-positive breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential as a therapeutic agent in clinical settings .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior efficacy in inhibiting biofilm formation in Staphylococcus species, suggesting its utility in treating resistant infections .

Q & A

Q. What are the established synthetic routes for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, and how do reaction conditions impact yield and purity?

The most efficient route involves a seven-step synthesis starting with the cyclization of o-[(2-cyanovinyl)amino]benzoate (14) using a tBuONa/tBuOH system. This step forms the 3-cyano-4-hydroxyquinoline core (7) , followed by subsequent functionalization. The final product achieves 49% overall yield and 98.9% HPLC purity, with the tBuONa/tBuOH system critical for minimizing side reactions and enhancing scalability . Alternative methods (e.g., iron powder reduction in acidic conditions for intermediates) are less efficient for this specific compound but may apply to analogs .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

- 1H/13C NMR : Expect aromatic proton signals between δ 6.5–8.5 ppm (quinoline core) and distinct peaks for the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2). The cyano group may appear as a singlet near δ 120 ppm in 13C NMR.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (98.9% as reported) and resolve trace impurities .

- MS (ESI+) : The molecular ion [M+H]+ should match the molecular weight (C14H11ClN3O2: 296.72 g/mol).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general precautions for acetamide derivatives apply:

- Avoid inhalation/ingestion; use PPE (gloves, lab coat, goggles).

- In case of skin contact, wash thoroughly with soap and water. For spills, employ inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis to improve scalability and yield?

The tBuONa/tBuOH system is pivotal for the cyclization of intermediate 14 . To optimize:

- Temperature : Maintain 80–90°C to balance reaction rate and decomposition.

- Base stoichiometry : Excess tBuONa (1.2–1.5 eq.) ensures complete deprotonation of the amine precursor.

- Solvent purity : Anhydrous tBuOH minimizes hydrolysis of the cyano group. Pilot studies show scalability to kilogram quantities with consistent yields .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental spectroscopic results?

- DFT-based NMR prediction : Compare computed chemical shifts (e.g., using Gaussian or ACD/Labs) with experimental data to identify misassignments.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals; for example, the ethoxy group’s CH2 protons may couple with the quinoline C7 carbon.

- X-ray crystallography : Use single-crystal analysis to confirm regiochemistry, especially if substituent positions (e.g., Cl at C4 vs. C5) are ambiguous .

Q. How can researchers develop a robust HPLC method for quantifying trace impurities in batches?

- Column : C18 (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and acetonitrile (B).

- Gradient : 10% B to 90% B over 25 minutes, flow rate 1.0 mL/min.

- Detection : UV at 254 nm. Validate method precision (RSD < 2%) and LOD/LOQ (0.1% for impurities) .

Q. What are the implications of substituting the ethoxy group at position 7 with other alkoxy groups on the compound’s physicochemical properties?

- Methoxy substitution : Increases lipophilicity (logP +0.5) but may reduce solubility.

- Isopropoxy substitution : Bulkier groups could sterically hinder interactions in biological assays (e.g., kinase inhibition).

- SAR studies : Analogues like N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide show similar stability, while 7-methoxy variants exhibit altered metabolic profiles .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.